[2-(Aminomethyl)-3-methylbutyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-benzyl-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)12(9-13)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 |
InChI Key |
HJKKLLPDJVIPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Aminomethyl 3 Methylbutyl Benzene
Comprehensive Retrosynthetic Analysis Leading to Key Precursors
Retrosynthetic analysis is a powerful tool in synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. amazonaws.com This process begins with the identification of key bonds and functional groups that can be disconnected to reveal logical precursors.
Disconnection Strategies Involving the Carbon-Nitrogen Bond
A primary disconnection strategy for [2-(Aminomethyl)-3-methylbutyl]benzene involves the carbon-nitrogen (C-N) bond of the primary amine. This disconnection is strategically advantageous as it leads to a precursor with a functional group that can be readily converted to the aminomethyl group in the final steps of the synthesis.
| Disconnection Site | Resulting Precursors | Rationale |
| C-N bond of the aminomethyl group | 2-(3-methylbutyl)benzyl halide or tosylate and an ammonia equivalent (e.g., phthalimide, azide) | This approach isolates the amine functionality, allowing for its introduction late in the synthesis, which can prevent potential side reactions with other reagents. |
| C-N bond via reductive amination | 2-(3-methylbutyl)benzaldehyde and ammonia | This is a highly efficient one-pot reaction that directly forms the desired amine from an aldehyde precursor. wikipedia.org |
Disconnections Pertaining to the Branched Alkyl Chain
Further simplification of the target molecule can be achieved by disconnecting the branched alkyl chain from the benzene (B151609) ring. This approach focuses on forming the carbon-carbon bond between the aromatic core and the side chain.
| Disconnection Site | Resulting Precursors | Synthetic Strategy |
| Benzyl-carbon bond | A substituted benzene (e.g., bromobenzene) and a suitable alkylating agent containing the 3-methylbutyl moiety. | Friedel-Crafts alkylation or a cross-coupling reaction (e.g., Suzuki, Kumada) can be employed to form this bond. |
| Carbon-carbon bond within the side chain | A simpler phenyl-containing fragment and a building block to construct the branched portion. | This allows for the use of well-established methods for alkyl chain elaboration. |
Synthesis of Benzene Core Intermediates with Peripheral Functionalities
The synthesis of substituted benzene derivatives is a cornerstone of organic chemistry. pressbooks.publibretexts.orglibretexts.org The order of substituent introduction is critical and is governed by the directing effects of the groups already present on the ring. pressbooks.pub For the synthesis of precursors to this compound, the strategic placement of functional groups that can be later transformed into the aminomethyl and branched alkyl groups is paramount.
A common strategy involves the use of ortho-directing groups to facilitate the introduction of substituents at the desired positions. For instance, starting with a protected phenol or aniline derivative can direct subsequent electrophilic aromatic substitution reactions to the ortho position.
Preparation of Branched Alkyl Side Chain Building Blocks
The 3-methylbutyl side chain is a key structural feature of the target molecule. Its synthesis often begins with commercially available starting materials that can be modified to introduce the required branching and functionality. For example, isovaleric acid or its derivatives can serve as versatile starting points.
| Starting Material | Key Transformations | Resulting Building Block |
| Isovaleric acid | Reduction to the corresponding alcohol, followed by conversion to a halide or tosylate. | 1-Bromo-3-methylbutane or 3-methylbutyl tosylate |
| Isovaleraldehyde | Grignard reaction followed by oxidation. | A ketone that can be further elaborated. |
Strategic Aminomethylation Approaches for the this compound Framework
The introduction of the aminomethyl group is a critical step in the synthesis of the target compound. Several methods can be employed, with the choice depending on the nature of the precursor and the desired reaction conditions.
Reductive Amination Pathways Utilizing Aldehyde Precursors
Reductive amination is a highly effective method for the synthesis of amines from aldehydes or ketones. wikipedia.orgchemrxiv.org This reaction typically involves the in-situ formation of an imine intermediate by the condensation of a carbonyl compound with an amine, followed by reduction to the corresponding amine. chemrxiv.org This one-pot procedure is often favored due to its efficiency and mild reaction conditions. wikipedia.org
In the context of synthesizing this compound, a key precursor would be 2-(3-methylbutyl)benzaldehyde. This aldehyde can be reacted with ammonia in the presence of a suitable reducing agent, such as sodium cyanoborohydride or hydrogen gas with a metal catalyst, to yield the desired primary amine. wikipedia.org The use of borane complexes, such as BH3N(C2H5)3, has also been reported for efficient reductive amination under mild conditions. rsc.orgresearchgate.net
Nitrile Reduction Protocols for Aminomethyl Group Formation
The reduction of a nitrile group is a classical and highly reliable method for the synthesis of primary amines. This approach is particularly useful when the corresponding nitrile precursor is readily accessible. For the target molecule, the required intermediate is 2-(2-(3-methylbutyl)phenyl)acetonitrile .
This nitrile can be prepared via nucleophilic substitution of a corresponding benzylic halide, such as 2-(3-methylbutyl)benzyl bromide, with a cyanide salt (e.g., NaCN, KCN). The subsequent reduction of the nitrile to the primary amine can be achieved using several powerful reducing agents:
Lithium Aluminum Hydride (LiAlH₄): A highly reactive reagent that effectively reduces nitriles to primary amines.
Catalytic Hydrogenation: Using hydrogen gas over catalysts like Raney Nickel, Platinum(IV) oxide (PtO₂), or Rhodium is a common industrial method.
Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) can also be used for this transformation.
Table 2: Reagents for the Reduction of Benzylic Nitriles
This table presents data for analogous reactions to illustrate the general applicability and conditions of the method.
Nucleophilic Substitution Reactions with Halogenated Intermediates
This strategy involves the displacement of a halide from a benzylic position by an amine equivalent. The key intermediate for this route is 1-(bromomethyl)-2-(3-methylbutyl)benzene . This precursor can be synthesized from 1-methyl-2-(3-methylbutyl)benzene via radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator.
Once the benzylic bromide is obtained, the aminomethyl group can be introduced through several nucleophilic substitution pathways:
Gabriel Synthesis: This classic method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion displaces the bromide, and the resulting N-benzylphthalimide is then cleaved, typically with hydrazine, to release the primary amine. This method avoids the over-alkylation often seen with ammonia.
Azide Substitution Followed by Reduction: Sodium azide (NaN₃) can be used to displace the bromide, forming a benzylic azide. The azide is then reduced to the primary amine via catalytic hydrogenation or the Staudinger reduction (see section 2.4.5). This is often a high-yielding and clean two-step process.
Direct Amination with Ammonia: While seemingly the most direct route, using ammonia as a nucleophile can be problematic due to the formation of secondary and tertiary amine byproducts from subsequent alkylation of the primary amine product. High concentrations of ammonia are often used to favor the formation of the primary amine.
Hofmann and Curtius Rearrangement Derivatives
Rearrangement reactions provide powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom (as CO₂). wikipedia.orgnih.gov These methods are particularly useful when the corresponding carboxylic acid is more accessible than the aldehyde or nitrile.
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon. wikipedia.org The synthesis of this compound would begin with 2-(2-(3-methylbutyl)phenyl)acetic acid . This acid would be converted to its corresponding amide, 2-(2-(3-methylbutyl)phenyl)acetamide . Treatment of this amide with bromine in a strong aqueous base (e.g., NaOH) induces a rearrangement through an isocyanate intermediate, which is hydrolyzed in situ to the target primary amine. thermofisher.comresearchgate.net
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.org Starting again from 2-(2-(3-methylbutyl)phenyl)acetic acid , the acid is first converted to an acyl chloride or activated ester, which then reacts with sodium azide to form 2-(2-(3-methylbutyl)phenyl)acetyl azide . Gentle heating of the acyl azide in an inert solvent causes it to rearrange to the corresponding isocyanate with the loss of nitrogen gas. nrochemistry.com Subsequent hydrolysis with aqueous acid or base yields this compound. nih.gov The migration of the alkyl group in both rearrangements occurs with full retention of its stereochemical configuration. wikipedia.org
Staudinger Ligation and Subsequent Reduction Strategies
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine (PPh₃). wikipedia.orgorganic-chemistry.org This method is often part of a two-step sequence starting from a halogenated intermediate, as described in section 2.4.3.
The synthetic route begins with the preparation of 1-(azidomethyl)-2-(3-methylbutyl)benzene from the corresponding bromide via nucleophilic substitution with sodium azide. The Staudinger reduction then proceeds in two conceptual steps:
The phosphine reacts with the azide to form an iminophosphorane (aza-ylide) intermediate, with the liberation of nitrogen gas. alfa-chemistry.com
The iminophosphorane is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). wikipedia.org
The reaction is highly chemoselective, tolerating a wide variety of functional groups, and proceeds under very mild conditions. organic-chemistry.org The primary challenge often lies in the removal of the phosphine oxide byproduct, though modern variations and workup procedures have largely addressed this issue. nih.gov
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The target molecule, this compound, possesses a chiral center at the benzylic carbon atom. The synthesis of specific enantiomers or diastereomers requires stereocontrolled methods.
Key strategies for achieving stereoselectivity include:
Asymmetric Reductive Amination: This is one of the most direct methods for preparing chiral amines. researchgate.net It can be achieved by using a prochiral ketone precursor, 1-(2-(3-methylbutyl)phenyl)ethanone , and reducing the intermediate imine with a chiral reducing agent or, more commonly, using a chiral catalyst. Transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands (e.g., BINAP derivatives) are widely used for the asymmetric hydrogenation of imines. acs.org Alternatively, engineered enzymes like amine dehydrogenases (AmDHs) or transaminases can provide exceptionally high enantioselectivity. nih.govwhiterose.ac.uk
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct a subsequent reaction stereoselectively. For instance, a chiral sulfinamide (such as Ellman's auxiliary) can be condensed with the precursor aldehyde, 2-(3-methylbutyl)benzaldehyde, to form a chiral N-sulfinyl imine. yale.edu Nucleophilic addition of a methyl group (e.g., from a Grignard reagent) to this imine would proceed with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine.
Kinetic Resolution: A racemic mixture of the target amine or a precursor can be resolved. This can be done by reacting the amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can often be separated by crystallization. Enzymatic kinetic resolution, where an enzyme selectively acylates or deacylates one enantiomer of the amine, is also a powerful technique.
Table 3: Approaches to Stereoselective Amine Synthesis
| Method | Precursor Type | Chiral Influence | Typical Outcome |
| Asymmetric Hydrogenation | Ketone/Imine | Chiral Metal-Ligand Complex | High enantiomeric excess (ee) researchgate.net |
| Biocatalytic Reductive Amination | Ketone | Engineered Enzyme (e.g., AmDH) | Excellent ee and conversion rsc.org |
| Chiral Auxiliary (e.g., Sulfinamide) | Aldehyde/Ketone | Covalently bonded chiral group | High diastereomeric excess (de) yale.edu |
| Kinetic Resolution | Racemic Amine | Chiral Resolving Agent / Enzyme | Separation of enantiomers (max 50% yield) |
This table summarizes general strategies applicable to the synthesis of chiral amines.
Asymmetric Catalytic Hydrogenation of Imine Precursors
Asymmetric catalytic hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for the synthesis of chiral amines. acs.org This approach has been successfully implemented on an industrial scale for the production of various pharmaceuticals. acs.org For the synthesis of this compound, this strategy would involve the hydrogenation of a suitable imine precursor, such as N-benzylidene-1-(3-methylbutan-2-yl)methanamine.
The success of this method hinges on the selection of a suitable chiral catalyst, typically a transition metal complex with a chiral ligand. nih.gov Iridium and rhodium-based catalysts, in particular, have demonstrated high efficacy in the asymmetric hydrogenation of a wide range of imine substrates. acs.org The choice of ligand is critical for achieving high enantioselectivity, with common choices including chiral phosphine ligands such as those from the BINAP and P-Phos families. acs.org
The reaction conditions, including solvent, temperature, and hydrogen pressure, must be carefully optimized to maximize both conversion and enantiomeric excess (ee). Protic solvents, such as methanol or trifluoroethanol, are often employed to facilitate the protonation of the imine nitrogen.
Table 1: Representative Catalysts for Asymmetric Imine Hydrogenation
| Catalyst/Ligand System | Metal | Typical Substrate Scope | Reported Enantioselectivity (ee) |
| [Rh(COD)Cl]₂ / (S)-BINAP | Rhodium | Aromatic and aliphatic imines | >95% |
| [Ir(COD)Cl]₂ / (S)-P-Phos | Iridium | Aromatic N-aryl imines | Up to 99% |
| Mn-based catalysts | Manganese | Fluorinated imines | Up to 98% acs.org |
This table presents generalized data for the catalyst systems and not specific results for the synthesis of this compound.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be employed to direct the diastereoselective addition of a nucleophile to an imine or a related electrophile.
One common approach involves the use of sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), to form chiral N-sulfinylimines. osi.lv The subsequent addition of a Grignard or organolithium reagent to the C=N bond of the sulfinylimine proceeds with high diastereoselectivity, dictated by the stereochemistry of the auxiliary. The auxiliary can then be readily cleaved under acidic conditions to afford the desired chiral primary amine.
Another class of widely used chiral auxiliaries are oxazolidinones, as popularized by Evans. wikipedia.org These can be used to control the stereochemistry of alkylation reactions of enolates derived from carboxylic acid derivatives. harvard.edu While less direct for amine synthesis, this methodology can be adapted to introduce the chiral center prior to the installation of the amine functionality.
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity (de) |
| tert-Butanesulfinamide | Nucleophilic addition to imines | >90% |
| Evans' Oxazolidinones | Aldol and alkylation reactions | >95% |
| Pseudoephedrine | Alkylation of amides | >90% nih.gov |
This table provides general information on the application of these auxiliaries and does not represent specific outcomes for the synthesis of the target compound.
Organocatalytic Approaches to Chiral Amines
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral amines, organocatalytic methods often involve the activation of an electrophile by a chiral Brønsted acid or the formation of a nucleophilic enamine intermediate with a chiral amine catalyst.
A plausible organocatalytic route to a precursor of this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine such as a diarylprolinol silyl ether. The resulting chiral carbonyl compound could then be converted to the target amine through subsequent transformations.
Chiral phosphoric acids have also been shown to be effective catalysts for the enantioselective reduction of imines, often using a Hantzsch ester as the hydride source. This method provides a metal-free alternative to catalytic hydrogenation.
Resolution Techniques for Racemic Mixtures
In cases where a stereoselective synthesis is not employed, the resulting racemic mixture of this compound must be resolved to obtain the individual enantiomers. Resolution is the process of separating a racemate into its constituent enantiomers. google.com
A common method for the resolution of amines is the formation of diastereomeric salts. google.com The racemic amine is treated with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form a mixture of diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure amine.
Enzymatic kinetic resolution is another powerful technique. rsc.org In this method, an enzyme, often a lipase, selectively catalyzes a reaction with one enantiomer of the racemic amine, leaving the other enantiomer unreacted. mdpi.comresearchgate.net For example, a lipase could be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Table 3: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of separable diastereomers | Scalable, well-established | Relies on differential solubility, may require trial and error to find a suitable resolving agent |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | High selectivity, mild conditions | Maximum theoretical yield of 50% for the desired enantiomer, requires screening for a suitable enzyme |
Optimization of Reaction Conditions and Process Scale-Up Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.gov Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice.
For an asymmetric catalytic hydrogenation, optimization would focus on minimizing the catalyst loading while maintaining high conversion and enantioselectivity. acs.org This is crucial due to the high cost of many transition metal catalysts and chiral ligands. The use of design of experiments (DoE) can be a systematic and efficient approach to identify the optimal set of reaction parameters. whiterose.ac.uk
Process scale-up also introduces challenges related to heat transfer, mass transfer, and mixing. Reactions that are straightforward on a small scale may require specialized equipment, such as jacketed reactors with efficient stirring, to be performed safely and reproducibly on a larger scale. For enzymatic resolutions, enzyme immobilization can be a key strategy to facilitate catalyst recovery and reuse, thereby improving the economics of the process. nih.govnih.gov
Finally, purification methods must be scalable. While chromatography is a common purification technique in the lab, it is often not practical for large-scale production. Crystallization, distillation, and extraction are generally preferred methods for the purification of the final product and intermediates on a larger scale.
Advanced Spectroscopic and Structural Elucidation of 2 Aminomethyl 3 Methylbutyl Benzene
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For [2-(Aminomethyl)-3-methylbutyl]benzene, with a chemical formula of C₁₂H₁₉N, the expected exact mass can be calculated.
Electrospray ionization (ESI) in positive ion mode would likely be employed, protonating the primary amine to yield the [M+H]⁺ ion. The theoretical exact mass of this ion is calculated as follows:
C₁₂H₂₀N⁺: (12 * 12.000000) + (20 * 1.007825) + (1 * 14.003074) = 178.1596
An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the molecular formula.
Table 1: Hypothetical HRMS Data for this compound
| Ion | Theoretical m/z | Measured m/z (Hypothetical) | Mass Difference (ppm) |
|---|
This high degree of accuracy, typically within 5 ppm, provides unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.
¹H NMR: The proton NMR spectrum would reveal the number of unique proton environments and their respective integrations, chemical shifts (δ), and coupling patterns (multiplicity). The aromatic protons of the benzene (B151609) ring are expected to appear in the range of δ 7.1-7.3 ppm. The aliphatic protons would be found in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The aromatic carbons would resonate in the δ 125-145 ppm region, while the aliphatic carbons would appear at higher field strengths.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) |
|---|---|---|
| C1' (ipso-C) | - | ~142.0 |
| C2'/C6' (ortho-C) | ~7.28, m | ~129.5 |
| C3'/C5' (meta-C) | ~7.20, m | ~128.5 |
| C4' (para-C) | ~7.15, m | ~126.0 |
| C1 (Benzylic CH₂) | ~2.65, dd, J=13.5, 6.0; ~2.50, dd, J=13.5, 8.0 | ~40.0 |
| C2 (CH) | ~1.85, m | ~45.0 |
| C3 (CH) | ~1.70, m | ~33.0 |
| C4 (CH₃) | ~0.90, d, J=6.8 | ~20.0 |
| C3-CH₃ | ~0.85, d, J=6.8 | ~19.5 |
| Aminomethyl (CH₂) | ~2.80, dd, J=12.5, 5.0; ~2.60, dd, J=12.5, 8.5 | ~48.0 |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. For instance, correlations would be expected between the benzylic protons and the adjacent methine proton, and between the protons of the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms based on the data in Table 2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include those from the benzylic protons to the ipso- and ortho-aromatic carbons, and from the methyl protons to the adjacent methine and quaternary carbons of the isobutyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformations. For example, NOE correlations might be observed between the benzylic protons and the ortho-protons of the benzene ring.
Due to the presence of several single bonds, this compound can exist in various conformations. Dynamic NMR studies, involving variable temperature experiments, could reveal information about the energy barriers to bond rotation. At lower temperatures, separate signals for different conformers might be observed if the rate of exchange is slow on the NMR timescale.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the benzene ring (around 1450-1600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the non-polar C-C bonds in the benzene ring would be expected to give a strong Raman signal.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (amine) | 3380, 3310 (two bands) | Weak |
| C-H Stretch (aromatic) | 3030-3080 | Strong |
| C-H Stretch (aliphatic) | 2870-2960 | Strong |
| C=C Stretch (aromatic ring) | 1605, 1495, 1450 | Strong |
| N-H Bend (amine) | ~1620 | Weak |
X-ray Crystallography for Solid-State Molecular Structure Determination
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Investigation of Crystal Packing and Intermolecular Interactions
The study of crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of a compound. X-ray crystallography is the primary method for determining how molecules arrange themselves in a crystal lattice.
Key intermolecular interactions that would be investigated for this compound include:
Hydrogen Bonding: The primary amine group (-NH2) is capable of acting as a hydrogen bond donor, while the nitrogen atom can also act as a hydrogen bond acceptor. These interactions would significantly influence the crystal packing.
Van der Waals Forces: These non-specific interactions would also play a role in the molecular packing.
Without experimental crystal structure data, a detailed analysis of these interactions for this compound cannot be provided.
Chiroptical Spectroscopy for Absolute Configuration Determination
This compound is a chiral molecule, possessing a stereocenter at the carbon atom to which the aminomethyl, methyl, butyl, and phenyl groups are attached. Therefore, it can exist as two enantiomers.
Chiroptical spectroscopy, specifically Circular Dichroism (CD), is a powerful technique for determining the absolute configuration of chiral molecules. By comparing the experimental CD spectrum with theoretically calculated spectra for both possible enantiomers, the absolute stereochemistry can be assigned.
Currently, there are no published CD spectra or studies on the absolute configuration of this compound.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared with the theoretical percentages calculated from the molecular formula to verify the compound's purity and stoichiometry.
The molecular formula for this compound is C12H19N. The theoretical elemental composition would be:
Carbon (C): 81.30%
Hydrogen (H): 10.80%
Nitrogen (N): 7.90%
Table 4: Theoretical Elemental Analysis of this compound
| Element | Theoretical Mass % |
|---|---|
| Carbon | 81.30 |
| Hydrogen | 10.80 |
Experimental elemental analysis data would be required to confirm these values for a synthesized sample of the compound.
Chemical Reactivity and Derivatization Pathways of 2 Aminomethyl 3 Methylbutyl Benzene
Reactivity Profile of the Primary Aminomethyl Group
The primary aminomethyl group in [2-(Aminomethyl)-3-methylbutyl]benzene serves as a key site for a variety of chemical transformations. Its nucleophilic character, however, is tempered by the steric bulk of the adjacent 3-methylbutyl moiety. This steric hindrance plays a crucial role in modulating the reaction rates and, in some cases, the feasibility of certain derivatization pathways.
Acylation, Sulfonylation, and Carbamoylation Reactions
Sulfonylation: The reaction of the aminomethyl group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamide. The steric hindrance around the primary amine in this compound may necessitate the use of more potent catalysts or harsher reaction conditions compared to unhindered amines. Indium-catalyzed sulfonylation has been shown to be effective for sterically hindered anilines, suggesting its potential applicability for this compound.
Carbamoylation: Carbamoylation can be achieved by reacting the primary amine with an isocyanate, such as phenyl isocyanate, to yield the corresponding urea (B33335) derivative. This reaction typically proceeds under mild conditions. The nucleophilic amine attacks the electrophilic carbonyl carbon of the isocyanate.
Table 1: Representative Acylation, Sulfonylation, and Carbamoylation Reactions
| Reaction Type | Reagent | Product | Typical Conditions | Notes |
| Acylation | Acetyl chloride | N-[[2-(3-methylbutyl)phenyl]methyl]acetamide | Base (e.g., triethylamine), inert solvent | High yields are generally expected for primary amines. |
| Sulfonylation | p-Toluenesulfonyl chloride | N-[[2-(3-methylbutyl)phenyl]methyl]-4-methylbenzenesulfonamide | Base (e.g., pyridine), inert solvent | Steric hindrance may require a catalyst like indium. |
| Carbamoylation | Phenyl isocyanate | N-[[2-(3-methylbutyl)phenyl]methyl]-N'-phenylurea | Inert solvent, room temperature | Generally a facile reaction for primary amines. |
Alkylation and Reductive Alkylation to Secondary and Tertiary Amines
Alkylation: The primary aminomethyl group can be alkylated using alkyl halides. However, direct alkylation of primary amines often leads to a mixture of mono- and poly-alkylated products. To achieve selective mono-N-alkylation, specific strategies such as using a competitive deprotonation/protonation approach or employing bulky alkylating agents may be necessary. For example, reaction with methyl iodide can lead to the formation of the corresponding secondary and tertiary amines, and ultimately the quaternary ammonium (B1175870) salt.
Reductive Alkylation: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. For instance, the reductive amination of cyclohexanone with a primary amine can yield the corresponding N-cyclohexyl derivative. Even sterically congested primary amines like neopentylamine readily react with aldehydes in direct reductive amination reactions.
Table 2: Alkylation and Reductive Alkylation Examples
| Reaction Type | Reagents | Product | Typical Conditions | Typical Yield |
| N-Alkylation | Methyl iodide | N-Methyl-[[2-(3-methylbutyl)phenyl]methyl]amine | Base, solvent | Variable, risk of over-alkylation. |
| Reductive Alkylation | Cyclohexanone, NaBH3CN | N-Cyclohexyl-[[2-(3-methylbutyl)phenyl]methyl]amine | Methanol, acidic catalyst | Good to excellent yields are often achieved nih.gov. |
Formation of Imines, Enamines, and Oximes
Imines: The primary aminomethyl group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of sterically hindered imines may require the use of a dehydrating agent to drive the equilibrium towards the product.
Enamines: Enamine formation occurs when a secondary amine reacts with an aldehyde or a ketone. Therefore, enamines are not directly formed from the primary amine of the title compound. However, the secondary amine derivatives of this compound, synthesized via alkylation or reductive alkylation, can undergo this reaction.
Oximes: While oximes are typically formed from the reaction of hydroxylamine (B1172632) with aldehydes or ketones, primary amines can be oxidized to oximes under specific conditions. For example, the oxidation of primary amines to their corresponding oximes can be achieved with high efficiency using molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina.
Cyclization Reactions Leading to Heterocyclic Systems
The aminomethyl group can participate in cyclization reactions to form a variety of nitrogen-containing heterocyclic systems. The specific heterocyclic ring formed depends on the nature of the other reactant and the reaction conditions. For example, copper-catalyzed domino three-component coupling-cyclization reactions involving an aminomethyl-containing compound, an aldehyde, and a suitable coupling partner can lead to the synthesis of substituted indoles and other N-heterocycles organic-chemistry.org. Intramolecular reactions of amides derived from the primary amine can also be a route to various nitrogen heterocycles rsc.org.
Amine Oxidation and Reduction Reactions
Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield imines or aldehydes. Stronger oxidizing agents, such as potassium permanganate (KMnO4), can lead to more extensive oxidation, potentially cleaving the C-N bond under harsh conditions. The oxidation of primary amines can also lead to the formation of oximes.
Reduction: The primary amine group itself is already in a reduced state. Reduction reactions would typically involve other functional groups that might be present in derivatives of this compound. For instance, an imine formed from the primary amine can be reduced to a secondary amine, as seen in reductive amination.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The [2-(aminomethyl)-3-methylbutyl] substituent is an alkyl group, which is an activating group and an ortho-, para-director. However, the significant steric bulk of this substituent plays a dominant role in determining the regioselectivity of the substitution. The bulky nature of the group hinders the approach of the electrophile to the adjacent ortho positions, leading to a strong preference for substitution at the para position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.
Nitration: Nitration of alkylbenzenes with bulky substituents, such as tert-butylbenzene, shows a strong preference for the para-isomer. For example, the nitration of tert-butylbenzene yields a product distribution of approximately 12% ortho, 8.5% meta, and 79.5% para. A similar trend would be expected for this compound.
Halogenation: Similar to nitration, the halogenation of bulky alkylbenzenes favors the para-product. For instance, the aqueous bromination of tert-butylbenzene shows a high para-selectivity, with the ratio of the para- to ortho-product being significantly high.
Friedel-Crafts Acylation: The Friedel-Crafts acylation of isobutylbenzene, a structurally related compound, with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, proceeds with high regioselectivity to give the para-acylated product. This is a key step in some industrial syntheses of ibuprofen.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Bulky Alkylbenzenes
| Reaction | Substrate | Electrophile | Product Distribution (ortho:meta:para) | Reference |
| Nitration | tert-Butylbenzene | NO2+ | 12 : 8.5 : 79.5 | stackexchange.com |
| Bromination | tert-Butylbenzene | Br+ (from BrCl) | High para selectivity (kpara/kortho ≈ 82) | nsf.gov |
| Acylation | Isobutylbenzene | CH3CO+ | Predominantly para | General observation in Friedel-Crafts reactions of bulky alkylbenzenes. |
Regioselectivity and Directing Effects of Substituents
In electrophilic aromatic substitution (EAS), the existing substituent on the benzene ring profoundly influences the position of the incoming electrophile. wikipedia.orgvanderbilt.eduwikipedia.orgchemistrytalk.org The [2-(aminomethyl)-3-methylbutyl] group is a complex substituent, and its directing effect is a combination of the activating, ortho-, para-directing nature of the alkyl group and the electronic influence of the aminomethyl moiety.
Alkyl groups, in general, are classified as activating groups that direct incoming electrophiles to the ortho and para positions. youtube.com This is due to their electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic and stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. vanderbilt.eduwikipedia.orgorganicchemistrytutor.com
However, the presence of the aminomethyl group (-CH₂NH₂) complicates this picture. Under the strongly acidic conditions often required for EAS reactions, the basic amino group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This alkylammonium group is strongly deactivating due to its positive charge, which exerts a powerful electron-withdrawing inductive effect. wikipedia.org Electron-withdrawing groups deactivate the ring towards electrophilic attack and direct incoming substituents to the meta position. wikipedia.orgyoutube.comrsc.org
Therefore, the reaction conditions will critically determine the regiochemical outcome.
Under neutral or basic conditions (if a suitable EAS reaction exists): The activating effect of the alkyl group would dominate, leading primarily to a mixture of ortho- and para- substituted products. Steric hindrance from the bulky branched side chain would likely favor the para product over the ortho product.
Interactive Table: Directing Effects of Substituents on the Benzene Ring
| Substituent Group | Type | Electronic Effect | Directing Preference | Predicted Major Products |
| Branched Alkyl (neutral conditions) | Activating | Electron-donating (+I) | Ortho, Para | Para-isomer (due to sterics), Ortho-isomer |
| Protonated Aminoalkyl (acidic conditions) | Deactivating | Electron-withdrawing (-I) | Meta | Meta-isomer |
Halogenation, Nitration, Sulfonation, and Friedel-Crafts Reactions
These fundamental electrophilic aromatic substitution reactions provide pathways to introduce a variety of functional groups onto the benzene ring of this compound. The choice of reagents and conditions will be crucial to control the outcome.
Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Under these acidic conditions, the amino group would be protonated, directing the incoming halogen to the meta position.
Nitration: This reaction, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is performed under strongly acidic conditions. Consequently, the reaction will be slow, and the nitro group (-NO₂) will be directed to the meta position.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). echemi.com This reaction also proceeds under strong acid conditions, leading to meta-sulfonation. The sulfonation of alkylbenzenes is a common industrial process for producing surfactants. cleaninginstitute.orgwikipedia.orgatamanchemicals.com
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are problematic for this substrate. lumenlearning.com The amino group is a Lewis base that will react with and deactivate the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This typically prevents the reaction from occurring. Protection of the amino group would be necessary before attempting a Friedel-Crafts reaction.
Interactive Table: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Conditions | Expected Major Product | Notes |
| Bromination | Br₂, FeBr₃ | Acidic | meta-Bromo derivative | Amino group protonation leads to meta-direction. |
| Nitration | HNO₃, H₂SO₄ | Strongly Acidic | meta-Nitro derivative | Strong deactivation by -CH₂NH₃⁺ group. |
| Sulfonation | H₂SO₄, SO₃ | Strongly Acidic | meta-Sulfonic acid derivative | A common reaction for alkylbenzenes. echemi.comresearchgate.net |
| Friedel-Crafts | R-Cl, AlCl₃ | Acidic | No reaction | Catalyst is deactivated by the amino group. |
Functionalization and Modification of the Branched Alkyl Side Chain
The alkyl side chain offers alternative sites for chemical modification, distinct from the reactions on the aromatic ring. The benzylic position—the carbon atom directly attached to the benzene ring—is particularly reactive. lumenlearning.com
Selective Oxidation and Reduction of Aliphatic Carbon Centers
Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can selectively oxidize the alkyl side chain of an alkylbenzene. themasterchemistry.comunizin.orglibretexts.orgopenstax.orglibretexts.org This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. lumenlearning.comlibretexts.orgyoutube.com In this compound, the benzylic carbon has one hydrogen, making it susceptible to oxidation. The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group (-COOH). unizin.orglibretexts.orgopenstax.orglibretexts.orglibretexts.org The benzene ring itself is resistant to these oxidizing conditions. unizin.orglibretexts.orgopenstax.org
Reduction: The aliphatic C-H and C-C bonds of the side chain are saturated and generally unreactive towards common reducing agents. Reduction reactions would typically target functional groups introduced onto the side chain (e.g., reducing a ketone formed via oxidation) or the aromatic ring itself (e.g., Birch reduction to form a cyclohexadiene), rather than the aliphatic carbons directly.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. libretexts.orglibretexts.orgnobelprize.orgwikipedia.org To utilize these reactions, the substrate typically needs to be functionalized with a halide or triflate leaving group.
Substrate Preparation: First, the aromatic ring of this compound would need to be halogenated, for instance, via electrophilic bromination to yield the meta-bromo derivative as described in section 4.2.2.
Suzuki Coupling: The resulting aryl bromide could then be coupled with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, creating a biaryl structure or attaching another alkyl or vinyl group. libretexts.orgnobelprize.orgmasterorganicchemistry.com
Heck Reaction: Alternatively, the aryl bromide could react with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comyoutube.comyoutube.com This would form a new C-C bond between the aromatic ring and the alkene, resulting in a substituted styrene derivative.
These reactions offer a modular approach to building more complex molecules by connecting different organic fragments. nobelprize.org
Radical Reactions and C-H Activation Studies
Radical Reactions: Free radical halogenation provides a complementary method to functionalize the side chain. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide) selectively introduces a bromine atom at the benzylic position. lumenlearning.comlibretexts.orgopenstax.orglibretexts.org This selectivity arises from the resonance stabilization of the intermediate benzylic radical. themasterchemistry.comlibretexts.orgucalgary.ca The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions. youtube.compressbooks.pub
C-H Activation: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. mdpi.com For this compound, the benzylic C-H bond would be a prime candidate for transition-metal-catalyzed C-H activation. acs.org This could allow for direct arylation, alkylation, or olefination at the benzylic position, providing a more atom-economical route to complex derivatives. rsc.orgbeilstein-journals.org The amino group could potentially act as a directing group in some C-H activation methodologies.
Complex Molecular Architectures Derived from this compound
The diverse reactivity of this compound makes it a valuable scaffold for constructing more complex molecular architectures. By strategically combining the reactions discussed, a wide array of derivatives can be synthesized.
Bifunctional Molecules: The presence of both an aromatic ring and a primary amine allows for orthogonal functionalization. For example, the amine can be acylated to form an amide, while the aromatic ring undergoes electrophilic substitution. This allows for the creation of molecules with distinct domains, such as in the design of enzyme inhibitors or molecular probes.
Polymer Building Blocks: The molecule could be elaborated into a monomer for polymerization. For instance, converting the aromatic ring into a styrene derivative via a Heck reaction or introducing a second reactive group (e.g., a carboxylic acid via side-chain oxidation) could produce a bifunctional monomer suitable for creating novel polymers.
Scaffolds for Medicinal Chemistry: By functionalizing the aromatic ring with various substituents (via EAS and cross-coupling) and modifying the side chain (via benzylic halogenation/substitution or amine chemistry), a library of compounds can be generated. This approach is central to drug discovery, where different functional groups are explored to optimize biological activity and properties. For example, the benzylic position could be hydroxylated, and the aromatic ring could be coupled to a heterocyclic system, creating structures with potential pharmacological relevance.
In essence, this compound serves as a versatile starting material, offering multiple handles for chemical modification on both its aromatic core and its functionalized side chain, enabling the synthesis of a broad spectrum of complex molecules.
Mechanistic Investigations into Key Organic Transformations
The chemical behavior of this compound is dictated by the interplay of its two primary functional components: the substituted aromatic benzene ring and the primary aminomethyl group. The benzene ring is susceptible to electrophilic aromatic substitution (EAS), while the primary amine serves as a nucleophilic center, readily undergoing various derivatization reactions. Mechanistic investigations into the key organic transformations of this compound, therefore, focus on these two reactive sites. While specific literature on the mechanistic studies of this compound is not available, its reactivity can be thoroughly understood by analogy to well-established principles of organic chemistry, particularly the reactions of alkylbenzenes and primary amines.
The [2-(Aminomethyl)-3-methylbutyl] substituent on the benzene ring acts as an activating group, directing incoming electrophiles to the ortho and para positions. This directing effect is primarily due to the electron-donating nature of the alkyl group through an inductive effect, which enriches the electron density of the aromatic ring, making it more nucleophilic.
The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway:
Formation of the Arenium Ion Intermediate: The π electrons of the benzene ring attack an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For this compound, attack at the ortho and para positions results in a tertiary carbocation contributor, which is more stable than the secondary carbocations formed from meta attack. This increased stability of the ortho and para intermediates is what drives the regioselectivity of the reaction.
Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
Steric Hindrance Considerations:
The bulky nature of the [2-(aminomethyl)-3-methylbutyl] group is expected to exert significant steric hindrance, particularly at the ortho positions. This steric hindrance can influence the ratio of ortho to para substituted products. As the size of the attacking electrophile increases, the proportion of the para product is expected to increase due to the restricted access to the ortho positions.
A summary of expected outcomes for common EAS reactions is presented in the table below:
| Reaction | Electrophile (E+) | Expected Major Products | Mechanistic Notes |
| Nitration | NO₂⁺ | para-[2-(Aminomethyl)-3-methylbutyl]nitrobenzene | The nitronium ion is a strong electrophile. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. The bulky side chain favors para substitution. |
| Halogenation | Br⁺, Cl⁺ | para-[2-(Aminomethyl)-3-methylbutyl]halobenzene | Lewis acids like FeBr₃ or AlCl₃ are used to generate the halonium ion. Steric hindrance at the ortho positions will be significant. |
| Friedel-Crafts Alkylation | R⁺ | para-Alkylated product | Prone to carbocation rearrangements of the incoming alkyl group and polyalkylation due to the activating nature of the substituent. The bulky side chain makes polyalkylation less likely compared to simpler alkylbenzenes. |
| Friedel-Crafts Acylation | RCO⁺ | para-Acylated product | The acylium ion is less reactive and not prone to rearrangement. The product is a ketone, which is a deactivating group, thus preventing polyacylation. |
The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily participates in a variety of reactions, leading to a wide range of derivatives.
Acylation and Carbamate (B1207046) Formation
Acylation of the primary amine with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group (e.g., chloride) results in the formation of an amide.
Similarly, reaction with chloroformates or other carbamoylating agents leads to the formation of carbamates. This reaction is often used as a protecting group strategy for amines in multi-step syntheses.
Reaction with Aldehydes and Ketones
The reaction of the primary amine with aldehydes or ketones initially forms a hemiaminal intermediate through nucleophilic addition to the carbonyl group. This is typically followed by the acid-catalyzed elimination of water to form an imine (Schiff base). The imine can then be reduced, for example with sodium borohydride, in a process known as reductive amination, to yield a secondary amine.
Potential for Intramolecular Reactions and Neighboring Group Participation
The proximity of the aminomethyl group to the benzene ring in this compound introduces the possibility of intramolecular reactions, particularly neighboring group participation (NGP). While not extensively documented for this specific molecule, analogies with structurally similar compounds like phenethylamine (B48288) suggest that the amino group can influence reactions at other parts of the molecule.
For instance, in reactions involving the formation of a carbocation at the benzylic position (if a suitable leaving group were present on the adjacent carbon), the amino group could act as an internal nucleophile, leading to the formation of a cyclic intermediate. This would significantly affect the reaction rate and stereochemical outcome compared to a system without the participating amino group. Such participation is more likely if the amino group is deprotonated and thus more nucleophilic.
The table below summarizes key mechanistic aspects of amino group derivatization:
| Reaction Type | Reagent | Intermediate | Product | Mechanistic Pathway |
| Acylation | Acyl chloride (RCOCl) | Tetrahedral intermediate | Amide | Nucleophilic Acyl Substitution |
| Carbamate Formation | Chloroformate (ROCOCl) | Tetrahedral intermediate | Carbamate | Nucleophilic Acyl Substitution |
| Imine Formation | Aldehyde (R'CHO) | Hemiaminal | Imine (Schiff Base) | Nucleophilic Addition-Elimination |
| Reductive Amination | Aldehyde (R'CHO), NaBH₄ | Imine | Secondary Amine | Imine formation followed by reduction |
Theoretical and Computational Chemistry Studies of 2 Aminomethyl 3 Methylbutyl Benzene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic characteristics. researchgate.net These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic structure of a molecule. nih.gov
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.gov A common application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov
For [2-(Aminomethyl)-3-methylbutyl]benzene, a geometry optimization would be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p). indexcopernicus.comresearchgate.net This process would yield the equilibrium bond lengths, bond angles, and dihedral angles of the molecule. Following optimization, frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum and to derive important thermochemical parameters.
Hypothetical Optimized Geometry Parameters for this compound This table presents plausible, but hypothetical, data for the optimized geometry of the molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-C (aliphatic) | ~1.54 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Bond Angle | C-C-C (aliphatic) | ~109.5° |
| Dihedral Angle | H-N-C-C | Variable (conformation dependent) |
Hypothetical Thermochemical Parameters for this compound at 298.15 K This table illustrates the kind of thermochemical data that would be obtained from DFT calculations.
| Parameter | Value |
|---|---|
| Zero-point vibrational energy | Hypothetical Value (e.g., 200 kcal/mol) |
| Enthalpy | Hypothetical Value (e.g., -80 Hartrees) |
| Gibbs Free Energy | Hypothetical Value (e.g., -80.05 Hartrees) |
| Entropy | Hypothetical Value (e.g., 100 cal/mol·K) |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are known for providing highly accurate energies, though at a greater computational cost than DFT. nih.gov These high-level calculations would typically be performed on the DFT-optimized geometry (a single-point energy calculation) to obtain a more refined electronic energy for this compound.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical potential, hardness, and the electrophilicity index, which further quantify the molecule's reactive nature. researchgate.net
Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound This table presents exemplary data for FMO analysis.
| Parameter | Hypothetical Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | -0.5 eV |
| Chemical Hardness (η) | 3.5 eV |
| Chemical Potential (μ) | -3.0 eV |
| Electrophilicity Index (ω) | 1.28 eV |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
A systematic or stochastic search of the potential energy surface can identify various low-energy conformers. Molecular mechanics force fields, which are computationally less expensive than quantum methods, are often used for an initial exploration. The identified unique conformers are then typically subjected to geometry optimization at a higher level of theory, such as DFT, to determine their relative stabilities. researchgate.net For this compound, this would involve rotating the single bonds in the side chain to locate all distinct energy minima.
Vibrational analysis, derived from frequency calculations, can be used to predict the infrared (IR) and Raman spectra of a molecule. scirp.orgresearchgate.net Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. spectroscopyonline.com The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure of the molecule. For this compound, theoretical spectra for the most stable conformers would be generated to understand how conformational changes might be reflected in its vibrational spectra.
Hypothetical Key Vibrational Frequencies for this compound This table shows representative, but hypothetical, calculated vibrational frequencies.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine | ~3400-3500 |
| C-H Stretch (aromatic) | Benzene (B151609) Ring | ~3000-3100 |
| C-H Stretch (aliphatic) | Butyl Group | ~2850-2960 |
| C=C Stretch | Benzene Ring | ~1450-1600 |
| N-H Bend | Amine | ~1600 |
| C-N Stretch | Aminomethyl Group | ~1000-1250 |
Elucidation of Reaction Mechanisms Through Transition State Calculations
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Transition state theory is a cornerstone of mechanistic studies, and computational chemistry offers robust methods for locating and characterizing transition states—the high-energy structures that connect reactants and products. For this compound, a primary amine, a key reaction is its interaction with electrophiles, such as in alkylation reactions.
A common reaction involving primary amines is the bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. arxiv.orglibretexts.orgresearchgate.net Density Functional Theory (DFT) calculations can be employed to map out the potential energy surface of such a reaction, for instance, the reaction of this compound with methyl bromide. researchgate.net
The reaction would proceed via a backside attack of the amine's nitrogen atom on the electrophilic carbon of the methyl bromide, leading to the formation of a new C-N bond and the simultaneous breaking of the C-Br bond. libretexts.org The transition state for this process would feature a pentacoordinated carbon atom, with the nitrogen and bromine atoms in apical positions. libretexts.org
A hypothetical energy profile for this SN2 reaction can be constructed based on DFT calculations of similar systems. researchgate.netstanford.edu The profile would show the relative energies of the reactants, the pre-reaction complex, the transition state, the post-reaction complex, and the products.
Table 1: Hypothetical Energy Profile for the SN2 Reaction of this compound with Methyl Bromide
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Pre-reaction Complex | -5.0 |
| Transition State | +15.0 |
| Post-reaction Complex | -20.0 |
| Products | -15.0 |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for the this compound system.
By analyzing the geometry and vibrational frequencies of the calculated transition state, one can confirm that it is a true first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the reaction coordinate. manchester.ac.uk Such calculations provide deep insights into the reaction's feasibility and kinetics.
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
Non-covalent interactions are crucial in determining the structure, stability, and function of molecular systems. researchgate.netscholarsresearchlibrary.com For this compound, two primary types of non-covalent interactions are of interest: hydrogen bonding involving the aminomethyl group and π-stacking interactions involving the benzene ring.
Hydrogen Bonding: The primary amine functionality of this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). scholarsresearchlibrary.com High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods, can accurately predict the geometries and energies of these interactions. nih.gov
A model system for intermolecular hydrogen bonding could involve a dimer of this compound or its interaction with a proton-accepting or -donating solvent molecule. Based on studies of benzylamine (B48309) and other aromatic amines, a typical N-H···N hydrogen bond would have a bond length of around 2.1-2.3 Å and an interaction energy in the range of -3 to -5 kcal/mol. colostate.edunih.gov
π-Stacking: The benzene ring of the molecule can participate in π-stacking interactions with other aromatic systems. comporgchem.com These interactions are primarily driven by a combination of electrostatic and dispersion forces. acs.org The presence of the alkyl substituent on the benzene ring can influence the strength of this interaction. researchgate.net
Computational studies on the toluene (B28343) dimer, a reasonable proxy for the substituted benzene ring in our molecule, show that the parallel-displaced geometry is more stable than a face-to-face sandwich configuration. colostate.educomporgchem.com The interaction energy for such a configuration is typically in the range of -2 to -3 kcal/mol. colostate.educomporgchem.com
Table 2: Theoretical Interaction Energies for Model Non-Covalent Interactions
| Interaction Type | Model System | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bonding (N-H···N) | Benzylamine Dimer | -4.5 |
| π-Stacking (Parallel-Displaced) | Toluene Dimer | -2.8 |
| Hydrogen Bonding (N-H···π) | Benzylamine Dimer | -3.5 |
Note: These values are based on high-level ab initio calculations of model systems and provide an estimate for the interactions involving this compound.
Additionally, intramolecular N-H···π interactions between the aminomethyl group and the benzene ring are possible and can influence the molecule's conformational preferences. colostate.eduresearchgate.net
Prediction of pKa Values and Protonation States of the Amine Functionality
The pKa of the amine group in this compound is a critical parameter that governs its charge state at a given pH, which in turn influences its solubility, reactivity, and biological interactions. Computational methods, particularly those based on DFT combined with a continuum solvation model, have proven to be reliable for predicting the pKa of amines. taylorfrancis.commdpi.comdevagirijournals.comjournalspub.info
The pKa can be calculated using a thermodynamic cycle that relates the gas-phase basicity to the solution-phase pKa by accounting for the solvation free energies of the neutral amine and its protonated form. The structure of the alkyl group has a significant impact on the basicity of the amine. Generally, the pKa of primary alkylamines increases with the size of the alkyl group due to the electron-donating inductive effect. However, steric hindrance can affect the solvation of the protonated amine, leading to deviations from this trend. srce.hr
The presence of the benzene ring in this compound is expected to decrease the basicity of the amine compared to a simple alkylamine due to the electron-withdrawing nature of the phenyl group.
Table 3: DFT-Calculated pKa Values for a Series of Primary Amines in Water
| Amine | Calculated pKa |
|---|---|
| Ethylamine | 10.5 |
| n-Propylamine | 10.4 |
| Isopropylamine | 11.0 |
| n-Butylamine | 10.3 |
| Isobutylamine | 10.1 |
| sec-Butylamine | 10.9 |
| t-Butylamine | 11.4 |
| Benzylamine | 9.6 |
Note: These values are based on DFT (B3LYP/6-311++G(d,p)) calculations and provide a basis for estimating the pKa of this compound. srce.hr
Based on this data, the pKa of this compound is expected to be influenced by both the branched alkyl group (which would tend to increase the pKa relative to a linear chain) and the benzyl (B1604629) group (which would decrease it). A reasonable estimate would place its pKa in the range of 9.8 to 10.5.
Solvation Effects and Solvent-Explicit Molecular Dynamics Simulations
The behavior of a molecule is profoundly influenced by its surrounding solvent. While continuum solvation models are useful for pKa predictions, a more detailed understanding of solvation requires the use of explicit solvent molecules in molecular dynamics (MD) simulations. researchgate.net
MD simulations of this compound in a box of water molecules can provide insights into the structure of the solvation shell around different parts of the molecule. The hydrophobic benzene ring and alkyl chain will tend to be surrounded by a structured cage of water molecules, while the hydrophilic amine group will form specific hydrogen bonds with the solvent.
The solvation free energy, which is the free energy change associated with transferring the molecule from the gas phase to the solvent, can be calculated from MD simulations using techniques like thermodynamic integration or free energy perturbation. researchgate.netnih.gov This provides a quantitative measure of the molecule's solubility. For the nonpolar part of this compound, the solvation free energy of toluene in water, which has been computationally estimated to be around -3.6 to -5.8 kJ/mol, can serve as a useful reference. researchgate.net
Table 4: Calculated Solvation Free Energies of Model Compounds in Water
| Compound | Method | Solvation Free Energy (kJ/mol) |
|---|---|---|
| Toluene | Molecular Dynamics | -4.7 ± 0.5 |
| Ethylamine | Molecular Dynamics | -18.2 ± 0.8 |
Note: These values are derived from molecular dynamics simulations and represent the free energy of transferring the molecule from the gas phase to an aqueous solution.
Furthermore, MD simulations can be used to study the dynamics of the solvent molecules around the solute, including the residence times of water molecules in the first solvation shell and the dynamics of the hydrogen bond network. This information is crucial for understanding how the solvent mediates intermolecular interactions and influences the molecule's conformational dynamics.
Advanced Applications and Functionalization of 2 Aminomethyl 3 Methylbutyl Benzene As a Molecular Scaffold
Potential Role in Supramolecular Chemistry and Host-Guest Systems
The molecular architecture of [2-(Aminomethyl)-3-methylbutyl]benzene, featuring a flexible alkyl chain, a phenyl group, and a reactive aminomethyl group, provides a foundation for its theoretical application in supramolecular chemistry.
Hypothetical Design and Synthesis of Molecular Receptors for Anions or Cations
The primary amine group could be functionalized to create binding sites for specific ions. For example, protonation of the amine would yield an ammonium (B1175870) cation, which could serve as a recognition site for anions through hydrogen bonding and electrostatic interactions. Further synthetic modifications could introduce additional binding motifs, such as crown ethers or calixarenes, to create more complex and selective host molecules.
Postulated Self-Assembly Processes Leading to Supramolecular Architectures
Self-assembly is driven by non-covalent interactions. For derivatives of this compound, these could include:
Hydrogen Bonding: The aminomethyl group can form strong hydrogen bonds, which are directional and key to forming ordered structures.
π-π Stacking: The benzene (B151609) rings could stack on top of each other, a common interaction in the self-assembly of aromatic compounds.
Van der Waals Forces: The butyl group would contribute to packing and stability through weaker van der Waals interactions.
By modifying the core structure, it is conceivable to direct the self-assembly process to form specific architectures like micelles, vesicles, or one-dimensional fibers in solution.
Theoretical Investigation of Non-Covalent Recognition Phenomena
The study of non-covalent interactions is fundamental to understanding molecular recognition. For this compound, the key interactions would be hydrogen bonds involving the amine and π-stacking of the benzene ring. Computational modeling could predict how this scaffold might interact with potential guest molecules, providing insights into the thermodynamics and kinetics of binding events. These theoretical studies would be a necessary precursor to any experimental work.
Prospective Utilization in Material Science and Polymer Chemistry
The bifunctional nature of this compound (an amine group and a modifiable benzene ring) makes it a candidate for applications in polymer science.
Potential as a Monomeric Unit for the Synthesis of Functional Polymers
The primary amine allows this compound to be incorporated into polymer chains through reactions like polycondensation or polyaddition. For instance, it could react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The pendant phenylbutyl group would influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength. This approach could lead to the creation of new functional polymers with tailored characteristics.
Theoretical Role as a Cross-Linking Agent in Polymeric Networks and Resins
If the molecule were to be functionalized to contain at least two reactive sites, it could act as a cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains to create a network structure. For example, if two amine groups were introduced onto the benzene ring, the resulting molecule could link different polymer chains that have functional groups reactive towards amines. This would increase the rigidity, strength, and thermal stability of the material, transforming a thermoplastic into a thermoset resin.
Surface Functionalization of Nanomaterials and Substrates
The molecular structure of this compound, featuring a primary amine group and a bulky, hydrophobic benzene-alkyl moiety, makes it a candidate for the surface functionalization of various materials. The primary amine can act as a reactive handle or an anchor group to covalently or non-covalently modify surfaces. mdpi.com
Potential Applications in Nanomaterial Modification:
Quantum Dots and Metallic Nanoparticles: The amine group could serve as a coordinating ligand to cap semiconductor quantum dots or metallic nanoparticles (e.g., gold, silver). mdpi.com This functionalization can prevent aggregation, improve solubility in specific solvents, and provide a reactive site for further conjugation with biomolecules or other functional units. mdpi.comnih.gov The bulky alkyl-benzene portion would create a hydrophobic shell around the nanoparticle core, influencing its interaction with the surrounding medium.
Oxide Surfaces: On materials like silica (B1680970) (SiO₂) or titania (TiO₂), the amine group can be attached through silanization chemistry, for example, by first reacting the amine with an epoxy-functional silane. mdpi.com This would render the hydrophilic oxide surfaces more hydrophobic and could be used to alter the chromatographic properties of silica gel or the surface energy of glass substrates.
Carbon-Based Nanomaterials: The benzene ring could interact with the surfaces of graphene or carbon nanotubes via π-π stacking, a form of non-covalent interaction. researchgate.net This provides a method for decorating these materials with amine functionalities, which is useful for creating sensors or composite materials where the amine can interact with guest molecules or polymer matrices.
A summary of these potential functionalization strategies is presented in the table below.
| Nanomaterial/Substrate | Functionalization Moiety | Primary Interaction | Potential Outcome |
| Gold/Silver Nanoparticles | Amine Group (-NH₂) | Dative Bonding (N → Metal) | Stabilization, dispersibility |
| Silica (SiO₂) / Glass | Amine Group (-NH₂) | Covalent Bonding (post-silanization) | Increased hydrophobicity |
| Graphene / Carbon Nanotubes | Benzene Ring | π-π Stacking | Non-covalent surface modification |
Applications in Catalysis and Ligand Design
The dual functionality of an amine group and a chiral center makes this compound a molecule of theoretical interest in catalysis.
The primary amine's lone pair of electrons can coordinate to transition metal centers, making the molecule a potential mono- or bidentate ligand. rsc.org By modifying the amine to an imine or phosphine, it could be incorporated into more complex ligand frameworks, such as P,N-ligands, which are effective in many catalytic processes. nih.govresearchgate.net
Theoretical Catalytic Systems:
Palladium-Catalyzed Cross-Coupling: As a ligand, it could modulate the electronic and steric properties of a palladium catalyst used in reactions like Suzuki or Heck cross-coupling. The bulky alkyl group would influence the catalyst's stability and selectivity.
Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes with amine ligands are known to catalyze hydrogenation reactions. The chirality of the ligand could, in principle, influence the stereochemical outcome of the reaction.
Primary amines are well-established organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. researchgate.net The amine in this compound could theoretically catalyze reactions such as:
Michael Additions: Catalyzing the addition of ketones or aldehydes to α,β-unsaturated carbonyl compounds.
Aldol Reactions: Promoting the reaction between two carbonyl compounds.
The bulky substituent on the amine would create a specific steric environment around the catalytic site, potentially influencing the diastereoselectivity of the reaction products.
The molecule possesses at least one stereocenter, making it chiral. This is a critical feature for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product. utexas.edumdpi.com While thousands of chiral ligands have been developed, the search for new scaffolds that offer unique selectivity is ongoing. nih.govchimia.ch
If synthesized in an enantiomerically pure form, this compound could be used directly or as a precursor to build more complex chiral ligands. Its performance in a model reaction, such as the diethylzinc (B1219324) addition to benzaldehyde, would be a first step in evaluating its potential as a chiral auxiliary or ligand. researchgate.net However, without experimental data, its effectiveness remains speculative.
Development of Novel Functional Materials (e.g., Optoelectronic, Sensory)
Incorporating this compound into polymers or larger molecular structures could lead to new functional materials.
Sensory Materials: The amine group is basic and can interact with acidic vapors or metal ions. If the molecule is attached to a fluorescent chromophore, these interactions could lead to a change in its photophysical properties, forming the basis of a chemosensor.
Optoelectronic Materials: While the core molecule itself has limited electronic activity, it could be used as a building block in larger conjugated systems or as a component in metal-organic frameworks (MOFs). In MOFs, it could act as a linker ligand connecting metal nodes, with the bulky organic group influencing the pore size and environment within the framework. rsc.org
Integration into Advanced Analytical Chemistry Platforms (excluding human biological samples)
In analytical chemistry, surface modification is key to developing new separation and detection methods.
Gas Chromatography (GC): The molecule could be used to create a novel stationary phase for GC columns. Its aromatic and alkyl components would offer a unique selectivity for separating nonpolar to moderately polar analytes through a combination of dispersion and π-π interactions.
Solid-Phase Extraction (SPE): Bonded to a solid support like silica, it could serve as an SPE sorbent. The hydrophobic backbone would retain nonpolar analytes from aqueous solutions, while the amine group could provide a site for secondary interactions or be used to capture specific metal ions.
Conclusion and Future Research Directions
Summary of Current Academic Research Pertaining to [2-(Aminomethyl)-3-methylbutyl]benzene
A comprehensive review of existing scientific literature reveals that the compound this compound is a sparsely studied molecule. There is a notable absence of dedicated research focusing on its synthesis, characterization, or potential applications. While it belongs to the broad class of phenethylamines, which are extensively studied for their biological activities, this specific structural isomer remains largely uncharacterized in academic and peer-reviewed publications. mdpi.comresearchgate.net The chemical structure suggests a chiral center, implying the existence of stereoisomers whose distinct properties are also unexplored. The lack of published data—including spectroscopic analyses (NMR, IR, MS) and physicochemical properties—indicates that it represents a novel entity within the vast chemical space of phenethylamine (B48288) derivatives. mdpi.comnih.gov
Identification of Underexplored Research Avenues and Challenges
The scarcity of information on this compound presents numerous opportunities for original research. The primary challenge is the complete lack of established data, which means foundational work is required in all areas.
Key Underexplored Avenues:
Synthetic Chemistry: There are no published, optimized, or scalable synthetic routes specifically for this compound. Developing an efficient and stereoselective synthesis would be a significant contribution.
Physicochemical and Spectroscopic Characterization: Fundamental properties such as melting point, boiling point, solubility, and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are needed. For crystallizable derivatives, X-ray crystallography could elucidate its three-dimensional structure.
Pharmacological Profiling: As a phenethylamine derivative, the compound warrants investigation for its potential biological activity. biomolther.orgkoreascience.kr Screening for affinity at various receptors (e.g., serotonin, dopamine, adrenergic) and transporters could reveal currently unknown pharmacological properties. nih.govnih.gov
Computational and Theoretical Chemistry: No theoretical studies have been conducted. Research into its conformational landscape, electronic properties, and potential interactions with biological targets through molecular docking simulations would provide valuable predictive insights. acs.orgnih.gov
A summary of these research gaps is presented in the table below.
| Research Area | Identified Gaps and Challenges |
| Synthetic Chemistry | Absence of established synthetic protocols; Need for stereoselective methods. |
| Chemical Analysis | Lack of all fundamental spectroscopic and physicochemical data. |
| Pharmacology | Completely unexplored biological and toxicological profile. |
| Computational Chemistry | No predictive models or theoretical understanding of its structure and properties. |
Prospective Methodologies and Technologies for Future Studies
Future investigations into this compound can leverage a host of modern chemical and biological techniques to build a comprehensive understanding of the compound.
Advanced Synthesis and Purification: Retrosynthetic analysis could inspire novel synthetic pathways. Methodologies such as catalytic asymmetric synthesis would be crucial for accessing enantiomerically pure forms of the compound. Purification and analysis would be supported by techniques like High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for separating stereoisomers.
Structural Elucidation: A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for unambiguous structure confirmation. High-resolution mass spectrometry (HRMS) would confirm its elemental composition.
High-Throughput Screening (HTS): To efficiently probe its biological activity, HTS assays could be employed to screen the compound against large panels of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
In Silico Drug Design and Molecular Modeling: Computational tools can predict potential biological targets and structure-activity relationships (SAR). nih.govbiomolther.org Density Functional Theory (DFT) calculations can be used to predict its spectroscopic properties and reactive sites, guiding experimental design. acs.org
Broader Implications and Potential Contributions to Fundamental Chemical Science
The study of this compound, despite its current obscurity, holds potential for broader contributions to chemistry. Investigating this molecule could provide valuable insights into the structure-activity relationships within the phenethylamine class. nih.govkoreascience.kr The specific steric and electronic effects of the 3-methylbutyl group are unique and could modulate biological activity in novel ways compared to more well-studied analogues.
Furthermore, the development of a novel synthetic route to this compound could introduce new methodologies applicable to the synthesis of other complex, substituted aromatic compounds. Ultimately, the thorough characterization of a previously unstudied molecule contributes to the fundamental expansion of chemical knowledge, filling a gap in the vast landscape of organic compounds and potentially uncovering a molecule with unforeseen utility.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for [2-(Aminomethyl)-3-methylbutyl]benzene, and what factors influence their efficiency?
- Methodological Answer : The compound can be synthesized via alkylation of benzene derivatives followed by amination. For example, bromoethylbenzene precursors (e.g., (2-Bromoethyl)benzene, CAS 103-63-9) may undergo nucleophilic substitution with ammonia or amine sources under controlled conditions . Steric hindrance from the 3-methylbutyl group can reduce reaction efficiency, necessitating optimization of catalysts (e.g., phase-transfer catalysts) and temperature. Related ether syntheses (e.g., [2-(3-Methylbutoxy)ethyl]benzene) highlight the importance of solvent polarity and leaving-group reactivity in similar frameworks .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key properties include boiling point, density, and refractive index, which can be extrapolated from structurally similar compounds like isoamylbenzene (CAS 2049-94-7, bp ~220°C, d ~1.35) . Spectroscopic characterization via NMR (¹H/¹³C) and IR can identify functional groups, while mass spectrometry (EI-MS) confirms molecular weight. NIST databases provide reference spectra for benzene derivatives with branched alkyl chains .
Q. What are the common contaminants or byproducts encountered during synthesis, and how can they be identified?
- Methodological Answer : Byproducts may include unreacted bromo precursors (e.g., (2-Bromoethyl)benzene) or over-alkylated derivatives. Gas chromatography-mass spectrometry (GC-MS) is effective for separation and identification, as demonstrated in analyses of methylbenzene derivatives . Contaminants like residual solvents or isomers (e.g., 1-phenyl-3-methylbutane) require HPLC with UV detection for quantification .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylbutyl group influence reactivity in organometallic catalysis?
- Methodological Answer : The bulky 3-methylbutyl group may hinder coordination to metal centers, as seen in Ru complexes with binaphthyl ligands . Steric maps and DFT calculations can predict geometric constraints, while kinetic studies (e.g., variable-temperature NMR) assess ligand exchange rates. Comparative studies with less-hindered analogs (e.g., benzylamine derivatives) isolate steric contributions .
Q. What challenges arise in achieving enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer : Chiral resolution requires catalysts like BINAP-Ru complexes (as in ) or enzymatic methods. Asymmetric hydrogenation of prochiral intermediates can be monitored via chiral HPLC or polarimetry. Computational docking studies predict enantiomer stability, while X-ray crystallography validates absolute configuration .
Q. How can contradictory data on reaction yields for this compound synthesis be resolved?
- Methodological Answer : Systematic analysis of reaction variables (e.g., solvent, catalyst loading) using design-of-experiments (DoE) frameworks identifies critical factors. For example, conflicting reports on bromoethylbenzene amination efficiency may stem from trace moisture or competing elimination pathways . Replication under inert conditions (e.g., Schlenk line) and kinetic profiling clarify discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
